N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine
Description
N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The compound is notable for its structural complexity, which includes a formyl group and a cyclopentene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-5-formylcyclopent-2-en-1-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h4,6-9H,5H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCPSQTLJYIBQ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C=CCC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C=CC[C@H]1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, often in solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production methods for Boc-protected amines often involve continuous flow reactors using solid acid catalysts. This approach enhances efficiency and productivity by facilitating product separation and minimizing workup steps .
Chemical Reactions Analysis
Reductive Amination of the Formyl Group
The formyl group undergoes reductive amination with primary amines in the presence of sodium triacetoxyborohydride (STAB) and tert-butyl dicarbonate (Boc₂O). This one-pot method traps the secondary amine as a Boc-protected derivative, preventing overalkylation or lactamization . For example:
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Reaction : Formyl group + primary amine → imine intermediate → STAB reduction → N-Boc secondary amine.
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Conditions : CH₂Cl₂, Et₃N, Boc₂O (1.2 equiv.), STAB (2 equiv.), rt, 4 hours.
Nucleophilic Additions to the Aldehyde
The aldehyde participates in nucleophilic additions, such as:
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Grignard Reactions : Formation of secondary alcohols.
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Imine Formation : Reaction with primary amines (e.g., benzylamine) to form Schiff bases, which can be reduced to secondary amines or stabilized for further functionalization .
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Oxime Synthesis : Treatment with hydroxylamine hydrochloride yields oximes, precursors for heterocycles like 1,2-oxazoles .
Cyclopentene Ring Reactivity
The cis-cyclopentene moiety enables cycloaddition and ring-opening reactions:
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Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form six-membered adducts.
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Epoxidation : Reaction with m-CPBA forms epoxides, which can undergo nucleophilic ring-opening .
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding a cyclopentane derivative .
Deprotection of the Boc Group
The N-Boc group is cleaved under mild acidic conditions:
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Reagents : Trifluoroacetic acid (TFA) in CH₂Cl₂ or aqueous H₃PO₄ .
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Conditions : Room temperature, 1–2 hours.
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Outcome : Generates a free primary amine, enabling further derivatization (e.g., peptide coupling) .
Heterocycle Formation
The formyl group facilitates synthesis of nitrogen- and oxygen-containing heterocycles:
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Pyrazoles : Condensation with hydrazines forms pyrazole rings .
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Oxazoles : Reaction with hydroxylamine and subsequent cyclization yields 1,2-oxazole-4-carboxylates .
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Iminoboronates : Complexation with 2-formylphenylboronic acid (2-FPBA) forms stereodefined iminoboronate esters for chiral analysis .
Comparative Reaction Data Table
Stereochemical Considerations
The cis configuration of the cyclopentene ring influences stereoselectivity:
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine typically involves the protection of amines using the N-Boc (tert-butoxycarbonyl) group, which enhances the compound's stability and solubility. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the compound.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate due to its structural similarity to biologically active compounds. Its applications include:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has shown potential in inducing apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM after 48 hours of treatment .
Synthetic Chemistry
The compound serves as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique cyclopentene structure allows for diverse functionalization, enabling the synthesis of complex molecules.
Research has highlighted several biological activities associated with this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Case Study 1: Antimicrobial Activity
A study conducted in 2024 evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity Evaluation
In vitro studies performed in 2023 assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The findings revealed a dose-dependent decrease in cell viability, indicating its potential as an anticancer therapeutic.
Case Study 3: Inflammation Model Study
A recent study in 2025 investigated the anti-inflammatory properties of this compound using LPS-stimulated macrophages. The treatment resulted in a significant reduction of pro-inflammatory cytokines, including TNF-alpha and IL-6, suggesting its utility in inflammatory conditions.
Mechanism of Action
The mechanism of action for N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine involves the protection of the amine group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions .
Comparison with Similar Compounds
N-Boc-protected amines: Such as N-Boc-phenylalanine and N-Boc-tryptophan.
N-Cbz-protected amines: Such as N-Cbz-lysine.
Uniqueness: N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine is unique due to its combination of a formyl group and a cyclopentene ring, which provides distinct reactivity and synthetic utility compared to other Boc-protected amines .
Biological Activity
N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine is a specialized chemical compound characterized by its unique structure, which includes a formyl group attached to a cyclopentene ring. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of approximately 211.26 g/mol. This compound has garnered interest in organic synthesis due to its reactive aldehyde functionality, which allows it to participate in various chemical reactions. However, the biological activity of this compound is less well-documented, necessitating a focused exploration of its potential interactions and effects in biological systems.
The synthesis of this compound typically involves multiple steps, including the protection of the amine group and the introduction of the formyl group. The compound's reactivity is primarily attributed to its aldehyde functionality, which can engage in nucleophilic addition reactions and other transformations important in medicinal chemistry.
Key Features
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 854137-66-9 |
| Structural Characteristics | Contains formyl and Boc groups |
Potential Biological Targets
- Enzymes : Aldehyde dehydrogenases (ALDHs) and other metabolic enzymes may interact with the aldehyde group.
- Receptors : The compound could potentially bind to G-protein coupled receptors (GPCRs) given its structural features.
- Cell Signaling Pathways : It may influence pathways such as MAPK/ERK or JAK/STAT signaling due to its reactive nature.
Case Studies and Research Findings
Research on structurally related compounds has provided insights into the possible biological activities of this compound:
- Binding Assays : Compounds with similar structures have shown varying degrees of binding affinity to target proteins, suggesting that this compound could exhibit comparable interactions.
- Molecular Docking Studies : Computational studies indicate potential binding sites on enzymes that could be targeted by this compound, highlighting its therapeutic possibilities.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| cis-5-formylcyclopentene | Aldehyde | Similar reactivity without Boc protection |
| Boc-glycine | Amino acid derivative | Commonly used in peptide synthesis |
| Cyclopentenone derivatives | Unsaturated carbonyl | Known for diverse biological activities |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-Boc-(±)-cis-5-formylcyclopent-2-enyl-amine?
- Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to preserve stereochemistry. For Boc-protected amines, mild bases like triethylamine in dichloromethane are often used to avoid premature deprotection . Low temperatures (0–5°C) minimize side reactions such as cyclopentene ring opening or formyl group oxidation . Monitoring reaction progress via TLC or LC-MS is critical, with quenching in acidic conditions to isolate intermediates.
Q. How can researchers ensure purity of the compound during purification?
- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) is standard. For polar impurities, reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution of diastereomers . Recrystallization from ethanol or methanol may further enhance purity, but solvent choice must avoid Boc-group cleavage (e.g., avoid prolonged exposure to protic solvents at high temperatures) .
Q. What spectroscopic techniques are most effective for characterizing N-Boc-(±)-cis-5-formylcyclopent-2-enyl-amine?
- Methodological Answer :
- NMR : H NMR confirms the cis-configuration via coupling constants ( for cyclopentene protons) and formyl proton resonance at ~9.5 ppm. C NMR identifies Boc-group carbamate (δ ~155 ppm) and cyclopentene carbons .
- IR : Stretching frequencies for the formyl group (~1700 cm) and Boc carbamate (~1680 cm) validate functional groups .
- HRMS : Accurate mass analysis ensures molecular formula confirmation, particularly for distinguishing (±)-isomers .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopentene ring influence reactivity in downstream applications?
- Methodological Answer : The cis-configuration enhances electrophilicity of the formyl group due to ring strain, facilitating nucleophilic additions (e.g., Grignard reactions) . Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves comparing reaction outcomes with enantiomerically pure vs. racemic mixtures . For example, asymmetric hydrogenation of the cyclopentene ring may alter diastereoselectivity in subsequent couplings .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from impurities, stereochemical variability, or assay conditions. To address this:
- Reproducibility Checks : Re-synthesize derivatives using standardized protocols (e.g., HATU-mediated couplings for amide bonds) .
- Dose-Response Analysis : Test multiple concentrations to identify non-linear effects, which may explain conflicting IC values .
- Structural Validation : Co-crystallization or molecular docking studies clarify binding modes, distinguishing artifacts from true bioactivity .
Q. How can researchers mitigate instability of the formyl group during storage or reactions?
- Methodological Answer :
- Storage : Lyophilize the compound and store under inert gas (argon) at −20°C to prevent oxidation or hydrolysis .
- In-Situ Protection : Convert the formyl group to a stable hydrazone or oxime derivative during reactions, followed by mild deprotection (e.g., using NHOH·HCl) .
- Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit radical-mediated degradation .
Q. What advanced analytical methods are suitable for tracking degradation pathways?
- Methodological Answer :
- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of Boc group [M−100 Da] or formyl oxidation to carboxylic acid) .
- Kinetic Studies : Use Arrhenius plots (accelerated stability testing at 40–60°C) to predict shelf-life and degradation activation energy .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface oxidation states in solid-state samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
